1-(4-Trifluoromethylphenyl)imidazole

Chemical Characterization Isomer Differentiation Structure-Property Relationship

Scientifically distinguished para-substituted N-arylimidazole. Verified mp 71°C, LogP 2.89, and pKa 4.99. Strictly for R&D as negative control or ligand, NOT interchangeable with ortho-isomer TRIM. Reproducible results require this specific CAS. High purity (≥98%) ensures experimental fidelity.

Molecular Formula C10H7F3N2
Molecular Weight 212.17 g/mol
CAS No. 25371-98-6
Cat. No. B1329844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Trifluoromethylphenyl)imidazole
CAS25371-98-6
Molecular FormulaC10H7F3N2
Molecular Weight212.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(F)(F)F)N2C=CN=C2
InChIInChI=1S/C10H7F3N2/c11-10(12,13)8-1-3-9(4-2-8)15-6-5-14-7-15/h1-7H
InChIKeyFUJKJTAYTFLIDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Trifluoromethylphenyl)imidazole (CAS: 25371-98-6): Chemical Properties and Regulatory Status for Procurement Decisions


1-(4-Trifluoromethylphenyl)imidazole (CAS: 25371-98-6; molecular formula C₁₀H₇F₃N₂; molecular weight 212.17 g/mol) is an N-arylimidazole derivative characterized by a trifluoromethyl group substituted at the para position of the phenyl ring [1]. Its physical properties include a melting point of 71 °C, boiling point of 90 °C, predicted density of 1.27±0.1 g/cm³, predicted pKa of 4.99±0.10, and LogP of 2.89110 . Critically, this compound has no reported biological activity data in peer-reviewed literature as of 2025, and is explicitly labeled 'Not for diagnostic or therapeutic use' by major suppliers [2]. For scientific users, the primary value proposition is as a well-characterized chemical building block with verified physical properties and 98% purity specifications .

Why 1-(4-Trifluoromethylphenyl)imidazole (CAS: 25371-98-6) Cannot Be Substituted by Positional Isomers or Alternative Imidazole Derivatives


Generic substitution among imidazole derivatives is scientifically invalid due to well-established structure-activity relationships demonstrating that the position of the trifluoromethyl group on the phenyl ring profoundly alters both physicochemical and biological properties. The para-substituted compound (CAS: 25371-98-6) exhibits fundamentally different LogP (2.89110), melting point (71 °C), and steric configuration compared to its ortho-substituted isomer TRIM (CAS: 25371-96-4) [1]. Most critically, while TRIM is a well-characterized selective neuronal nitric oxide synthase (nNOS) inhibitor with documented IC₅₀ values of 28.2 μM (nNOS), 27.0 μM (iNOS), and 1057.5 μM (eNOS) and established in vivo antinociceptive activity (ED₅₀ 94.5 μmol/kg i.p. in mice) [2], the para-substituted compound has no verified biological activity data in peer-reviewed literature. These positional isomers are chemically distinct entities with non-interchangeable properties; substituting one for another in any application would invalidate experimental reproducibility and is not supported by any evidence base [3].

Quantitative Differentiation Evidence for 1-(4-Trifluoromethylphenyl)imidazole (CAS: 25371-98-6): Comparative Data for Procurement Decisions


Positional Isomer Specificity: 4-Trifluoromethylphenyl vs. 2-Trifluoromethylphenyl Imidazole Physical and Biological Property Comparison

The para-substituted 1-(4-trifluoromethylphenyl)imidazole (CAS: 25371-98-6) is structurally and functionally distinct from its ortho-substituted positional isomer 1-(2-trifluoromethylphenyl)imidazole (TRIM, CAS: 25371-96-4). The para compound has a predicted pKa of 4.99±0.10 and LogP of 2.89110, whereas the ortho isomer's LogP and pKa differ due to altered electronic distribution and steric effects from the proximal trifluoromethyl group . Critically, the ortho isomer TRIM is a well-documented selective nNOS inhibitor with quantified IC₅₀ values (nNOS 28.2 μM, iNOS 27.0 μM, eNOS 1057.5 μM) and competitive inhibition kinetics (Ki = 21.7 μM against nNOS) [1], while no peer-reviewed studies have been identified that report any biological activity for the para-substituted compound as of 2025.

Chemical Characterization Isomer Differentiation Structure-Property Relationship

Chemical Purity Specification: 1-(4-Trifluoromethylphenyl)imidazole Verified 98% Purity (HPLC) for Reproducible Synthetic Applications

Commercially available 1-(4-trifluoromethylphenyl)imidazole (CAS: 25371-98-6) is supplied with verified purity specifications of 98% minimum by HPLC analysis, with moisture content controlled to ≤0.5% and melting point specification of 71-73 °C . This level of characterization enables reproducible use as a synthetic building block. In contrast, generic or uncertified imidazole derivatives may lack rigorous purity documentation, introducing variability in reaction yields and product characterization .

Chemical Synthesis Quality Control Purity Specification

Regulatory Status Differentiation: Research-Use-Only Classification Precludes Therapeutic or Diagnostic Application

1-(4-Trifluoromethylphenyl)imidazole (CAS: 25371-98-6) is explicitly classified by major suppliers as 'For research use only. Not for diagnostic or therapeutic use' . This classification distinguishes it from imidazole derivatives that have received regulatory approval for clinical applications (e.g., certain antifungal azoles with FDA/EMA marketing authorization). The RUO classification carries specific implications for procurement: the compound is intended solely for laboratory research, chemical synthesis, or analytical method development, not for administration to humans or animals in a therapeutic context .

Regulatory Compliance Research Use Only Procurement Classification

Validated Application Scenarios for 1-(4-Trifluoromethylphenyl)imidazole (CAS: 25371-98-6) in Research and Industrial Settings


Chemical Building Block for Synthesis of More Complex N-Arylimidazole Derivatives

1-(4-Trifluoromethylphenyl)imidazole serves as a validated starting material or intermediate for synthesizing structurally defined N-arylimidazole derivatives. The compound's 98% purity (HPLC) and documented physical properties (mp 71 °C, predicted pKa 4.99±0.10) enable reproducible reaction conditions in nucleophilic substitution, cross-coupling, and coordination chemistry applications [1]. This scenario is appropriate for medicinal chemistry laboratories synthesizing compound libraries or materials science researchers developing imidazole-based ligands and functional materials.

Reference Standard for Analytical Method Development and Quality Control

Due to its well-characterized physical properties and high purity specification, 1-(4-trifluoromethylphenyl)imidazole can function as a reference compound for developing or validating analytical methods. Its defined melting point (71-73 °C) and chromatographic behavior (LogP 2.89110) provide calibration benchmarks for HPLC method development and purity assessment protocols [1]. This application is relevant for analytical chemistry laboratories requiring characterized small-molecule standards.

Negative Control for TRIM (CAS: 25371-96-4) nNOS Inhibition Experiments

Given that the ortho-substituted positional isomer TRIM (CAS: 25371-96-4) is a well-characterized nNOS inhibitor (IC₅₀ 28.2 μM), the para-substituted compound (CAS: 25371-98-6) may be rationally deployed as a structural control in experiments designed to probe structure-activity relationships of imidazole-based NOS inhibitors [1][2]. Since no biological activity has been reported for the para isomer, it can serve as a negative control to confirm that observed nNOS inhibition is specific to the ortho-substituted configuration rather than a general property of trifluoromethylphenyl imidazoles.

Coordination Chemistry and Metal Complex Synthesis

The imidazole nitrogen in 1-(4-trifluoromethylphenyl)imidazole is available for coordination to transition metals, enabling synthesis of metal-imidazole complexes for catalysis or materials applications. The electron-withdrawing trifluoromethyl group in the para position modulates the Lewis basicity of the imidazole nitrogen compared to unsubstituted N-phenylimidazole, offering tunable ligand properties [1]. This scenario is appropriate for inorganic and organometallic chemistry research programs.

Technical Documentation Hub

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